Adenosine,[8-14C]
Description
Significance of Radiolabeling in Biological Systems Investigation
Radiolabeling is a fundamental technique in the fields of biology and medicine, providing unparalleled insights into molecular processes. By attaching a radioactive isotope to a molecule, researchers can track its movement, distribution, and transformations within living organisms or cells. fiveable.me This method is crucial for understanding metabolic pathways, drug interactions, and the mechanisms of various cellular functions. fiveable.me
The primary advantage of radiolabeling lies in its high sensitivity and specificity. openmedscience.com The radioactive emissions from isotopes like Carbon-14 (B1195169) allow for the detection of minute quantities of the labeled compound, enabling the study of processes that occur at very low concentrations. openmedscience.comheadwaybio.com This ensures that the labeled molecule behaves almost identically to its non-labeled counterpart, providing an accurate representation of its biological journey. openmedscience.com
Radiolabeling techniques are widely applied in various research areas, including:
Metabolic Studies: Tracking the transformation of molecules to understand how nutrients are processed and how metabolic pathways function.
Drug Development: Following the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. headwaybio.comcontractpharma.com
Molecular Biology: Tracing nucleic acids like DNA and RNA to study their synthesis, degradation, and transport.
Historical Context of Adenosine (B11128),[8-14C] Utilization in Biomedical Science
The use of radiolabeled compounds in scientific research has a rich history, with Carbon-14 playing a pivotal role since its discovery in 1940. contractpharma.com The pioneering work of Melvin Calvin, who used ¹⁴C to elucidate the path of carbon in photosynthesis, set the stage for its widespread application in biochemistry. contractpharma.com
Early investigations into purine (B94841) metabolism greatly benefited from the availability of radiolabeled precursors like Adenosine,[8-¹⁴C]. These studies were instrumental in mapping the complex network of reactions that govern the synthesis, salvage, and degradation of purine nucleotides. For instance, research in the mid-20th century utilized [8-¹⁴C]adenosine to explore its role as a precursor for nucleic acid synthesis and its conversion to other purines.
Pioneering work in the 1970s used [8-¹⁴C]adenosine to study its metabolism in human erythrocytes (red blood cells), revealing the competing pathways of deamination to inosine (B1671953) and phosphorylation to adenine (B156593) nucleotides. escholarship.org Such studies provided fundamental knowledge about enzyme kinetics and metabolic regulation in different cell types. escholarship.org Over the decades, the application of Adenosine,[8-¹⁴C] has expanded to diverse areas of biomedical science, including cardiovascular research, neurobiology, and pharmacology, underscoring its enduring value as a research tool. jacc.orgeur.nlnih.govnih.gov
Research Findings with Adenosine,[8-14C]
The following table summarizes key findings from studies that have utilized Adenosine,[8-¹⁴C] to investigate various biochemical and cellular processes.
| Research Area | Organism/System | Key Findings |
| Purine Metabolism | Human Erythrocytes | Metabolism is concentration-dependent; major pathways are deamination to inosine and phosphorylation to AMP. escholarship.org |
| Purine Salvage | White Spruce Embryos | Adenosine salvage is crucial for purine nucleotide biosynthesis, especially during rapid cell proliferation. nih.gov |
| Nucleic Acid Synthesis | Tea Seedlings | Adenosine is rapidly metabolized and incorporated into nucleotides (AMP, ADP, ATP) and subsequently into RNA. oup.comoup.com |
| Metabolic Fate | Arabidopsis thaliana cells | A significant portion of [8-¹⁴C]adenosine is incorporated into nucleotides and RNA, with some conversion to guanine (B1146940) residues. researchgate.net |
| Myocardial Blood Flow | Dog Myocardium | The deposition of tracer adenosine correlates closely with local myocardial blood flow, suggesting its use as a reliable flow marker. snmjournals.org |
| Purine Catabolism | Navel Orange Fruit | [8-¹⁴C]adenosine is degraded, releasing ¹⁴CO₂, indicating pathways similar to those in microbes and animals. grafiati.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i3+2 |
InChI Key |
OIRDTQYFTABQOQ-USSWDBROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N([14CH]=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Synthesis and Radiochemical Characterization Methodologies
Precursor Compounds and Labeling Strategies for [8-14C] Incorporation
The introduction of a carbon-14 (B1195169) (¹⁴C) atom at the 8-position of the adenosine (B11128) molecule requires specific precursor compounds and carefully designed labeling strategies. A common approach involves the use of a ¹⁴C-labeled building block that can be incorporated into the purine (B94841) ring structure during synthesis.
One key precursor is [¹⁴C]formic acid or its derivatives, such as triethyl[¹⁴C]orthoformate . imist.maresearchgate.net These molecules provide the single carbon atom required for the C8 position of the purine ring. The synthesis often starts with a pyrimidine (B1678525) derivative, such as 4,5-diamino-2,6-dichloropyrimidine , which already contains a significant portion of the final purine structure. researchgate.net The labeled formic acid derivative is then reacted with the diamino-pyrimidine to close the imidazole (B134444) ring, thereby incorporating the ¹⁴C at the desired 8-position. researchgate.net
Radiochemical Synthesis Pathways and Optimization for Adenosine,[8-14C]
The synthesis of Adenosine,[8-14C] can be achieved through both chemical and enzymatic routes, each with its own set of advantages and challenges.
A described chemical synthesis involves reacting triethyl[¹⁴C]orthoformate with 4,5-diamino-2,6-dichloropyrimidine in the presence of an acid catalyst like methanesulfonic acid. researchgate.net This reaction forms the intermediate [8-¹⁴C]-2,6-dichloro-9H-purine. researchgate.net This intermediate is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, to yield a protected form of [8-¹⁴C]adenosine. researchgate.net Subsequent deprotection steps then yield the final product. Optimization of this pathway involves careful control of reaction conditions such as temperature, solvent, and catalyst concentration to maximize the radiochemical yield, which has been reported to be as high as 84% for the initial cyclization step. researchgate.net
Enzymatic approaches often provide high specificity and milder reaction conditions. For instance, purine nucleoside phosphorylase can be utilized in exchange reactions. nih.gov While not a direct synthesis of [8-¹⁴C]adenosine from simple precursors, these enzymatic methods are crucial for interconverting labeled nucleosides. For example, a labeled ribose moiety can be transferred from a donor to an unlabeled purine base, or vice-versa.
Advanced Techniques for Radiochemical Purity Assessment of Adenosine,[8-14C]
Ensuring the radiochemical purity of Adenosine,[8-14C] is critical for its use in research. Several advanced analytical techniques are employed to separate the desired product from any radiolabeled impurities that may have formed during synthesis or decomposition. manchester.ac.uk
High-Performance Liquid Chromatography (HPLC) Integration for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the radiochemical purity of Adenosine,[8-14C]. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common method. researchgate.nethelixchrom.com The mobile phase typically consists of a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com A gradient elution, where the concentration of the organic modifier is changed over time, is often used to achieve optimal separation of adenosine from potential impurities like adenine (B156593), inosine (B1671953), and hypoxanthine (B114508). helixchrom.com Detection is commonly performed using a UV detector set at a wavelength where adenosine has strong absorbance, typically around 255-260 nm. researchgate.nethelixchrom.com The integration of a radioactivity detector in series with the UV detector allows for the specific quantification of the ¹⁴C-labeled compounds, confirming that the peak corresponding to adenosine contains the radioactivity. Purity levels exceeding 95% are typically sought. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Paper and Thin-Layer Chromatography Applications for [8-14C]Adenosine
Paper chromatography and Thin-Layer Chromatography (TLC) are valuable and often complementary techniques to HPLC for purity assessment. psu.edujpp.krakow.plmanchester.ac.ukbevital.no These methods are particularly useful for rapid screening and for separating compounds with different polarities. For TLC, a stationary phase such as silica (B1680970) gel (Kieselgel 60 F254) is commonly used. psu.edu A variety of solvent systems can be employed as the mobile phase to achieve separation. bevital.no For example, a mixture of isobutanol, ethanol (B145695), and water has been used to separate adenosine from its metabolites. bevital.no After development, the spots corresponding to the separated compounds can be visualized under UV light and the radioactivity quantified by scraping the spots and using liquid scintillation counting. psu.edujpp.krakow.pl TLC analysis has been effectively used to monitor the conversion of [¹⁴C]adenosine to [¹⁴C]inosine in cell lysates. researchgate.net
Spectroscopic Verification and Quantitative Analysis of [8-14C]Adenosine Identity
While chromatography is essential for purity assessment, spectroscopic methods are used to confirm the chemical identity of the synthesized Adenosine,[8-14C]. Mass spectrometry (MS) is a powerful tool to confirm the molecular weight of the compound, and the presence of the ¹⁴C isotope will result in a characteristic mass shift. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, confirming the position of the label, although the low concentration and radioactivity of the sample can present challenges. acs.org
Quantitative analysis, determining the specific activity (radioactivity per unit mass), is typically performed using liquid scintillation counting. ahajournals.org A known amount of the purified compound is dissolved in a scintillation cocktail, and the radioactive decay is measured. This data, combined with the concentration determined by UV-Vis spectrophotometry, allows for the calculation of the specific activity, often expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol).
Stability Considerations and Storage Protocols for Adenosine,[8-14C]
Radiolabeled compounds like Adenosine,[8-14C] are susceptible to decomposition over time due to both chemical instability and self-radiolysis. sigmaaldrich.comiaea.org Adenosine itself can hydrolyze in acidic conditions to adenine and D-ribose. sigmaaldrich.com Therefore, it is crucial to store it under appropriate conditions to maintain its purity.
Studies have shown that adenosine solutions are stable for extended periods when stored at refrigerated (2-8 °C) or room temperatures (23-25 °C). cjhp-online.casjf.edunih.gov For long-term storage, freezing is often recommended. Solutions are typically prepared in buffers to maintain a stable pH. cjhp-online.ca It is also common to store radiochemicals in solvents like ethanol or in aqueous solutions containing radical scavengers to minimize decomposition caused by self-radiolysis. iaea.org Regular re-analysis of the radiochemical purity is essential, especially after prolonged storage, to ensure the integrity of the compound before its use in experiments. iaea.org
Interactive Data Table: Properties of Adenosine
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 267.2 g/mol |
| pKa | 3.5 and 12.5 sigmaaldrich.com |
| Solubility in Water | 7 mg/ml sigmaaldrich.com |
| Storage Temperature | 2-8 °C sigmaaldrich.com |
Investigative Applications in Adenosine Metabolism and Purine Pathway Dynamics
Tracer Studies of Adenosine (B11128),[8-14C] Intracellular Fate and Metabolic Transformation
The metabolic journey of Adenosine,[8-14C] within cells is multifaceted, involving several key enzymatic conversions that dictate its ultimate biological role.
Deamination to Inosine (B1671953) and Further Catabolites
A primary metabolic route for adenosine is its deamination to inosine, a reaction catalyzed by the enzyme adenosine deaminase (ADA). Subsequent enzymatic actions can further break down inosine into hypoxanthine (B114508). nih.gov Studies utilizing Adenosine,[8-14C] have demonstrated that this deamination pathway is a significant event in various cell types, including erythrocytes and neurons. escholarship.orgnih.gov
In human erythrocytes, a substantial portion of adenosine is deaminated to inosine. escholarship.org Similarly, in cultured neurons, the major metabolite of Adenosine,[8-14C] is inosine. nih.gov The rate of this deamination can be influenced by the concentration of adenosine itself. escholarship.org For instance, in erythrocyte lysates, the velocity of the adenosine deaminase reaction is dependent on the adenosine concentration. escholarship.org
The production of labeled inosine and hypoxanthine from Adenosine,[8-14C] is significantly reduced in cells deficient in adenosine deaminase (ADA), underscoring the enzyme's critical role in this metabolic pathway. physiology.org
Table 1: Metabolic Fate of [8-14C]Adenosine in Different Cell Types
| Cell Type | Primary Metabolic Pathway | Key Metabolites | Reference |
|---|---|---|---|
| Human Erythrocytes | Deamination | Inosine, Hypoxanthine | escholarship.org |
| Neurons | Deamination | Inosine | nih.gov |
| Astrocytes | Phosphorylation | Adenine (B156593) Nucleotides (ATP) | nih.gov |
| Human Skin Fibroblasts | Phosphorylation (at low concentrations), Deamination (at high concentrations) | Adenine Nucleotides, Inosine, Hypoxanthine | physiology.org |
Phosphorylation to Adenine Nucleotides (AMP, ADP, ATP)
Another crucial metabolic fate of adenosine is its phosphorylation to form adenine nucleotides: adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). escholarship.orgwikipedia.org This process is initiated by the enzyme adenosine kinase.
In human erythrocytes, a smaller yet significant amount of adenosine is phosphorylated to its nucleotide forms. escholarship.org Studies with Adenosine,[8-14C] in human skin fibroblasts have shown that at lower concentrations, phosphorylation is the predominant pathway, with the majority of the intracellular label being found in adenine nucleotides, primarily ATP. physiology.org In astrocytes, the main metabolic route for Adenosine,[8-14C] is the formation of nucleotides, with a notable synthesis of ATP. nih.gov
The balance between deamination and phosphorylation is often dependent on the concentration of adenosine. In fibroblasts, the ratio of deamination to phosphorylation increases with rising extracellular adenosine concentrations. physiology.org
Incorporation into RNA and Nucleic Acids
Following its conversion to adenine nucleotides, the radiolabel from Adenosine,[8-14C] can be incorporated into ribonucleic acid (RNA) and other nucleic acids. This occurs as ATP, derived from the phosphorylation of adenosine, is utilized as a precursor for nucleic acid synthesis. researchgate.nettandfonline.com
Studies in various organisms, including plants and mammals, have demonstrated this incorporation. researchgate.nettandfonline.comtandfonline.com For instance, after the administration of [8-14C]adenosine, the label is found in both the adenine and guanine (B1146940) residues of RNA, indicating the interconversion of adenine nucleotides before incorporation. researchgate.nettandfonline.com In suspension-cultured cells of Catharanthus roseus, [8-14C]adenosine was extensively salvaged to nucleotides and subsequently incorporated into nucleic acids. researchgate.net
Interconversion with Other Purine (B94841) Bases and Nucleosides
The metabolic pathways of Adenosine,[8-14C] are interconnected with the broader network of purine metabolism. The adenine moiety can be interconverted with other purine bases and nucleosides.
For example, the conversion of adenine to guanine has been observed in various systems. researchgate.nettandfonline.com This interconversion likely proceeds through the formation of inosine monophosphate (IMP) from AMP, which is then converted to guanosine (B1672433) monophosphate (GMP). researchgate.net In tea seedlings, radioactivity from [8-14C]adenosine was recovered in both adenine and guanine residues of RNA, supporting the existence of an AMP → IMP → XMP → GMP pathway. oup.com
Furthermore, adenosine can be cleaved to adenine, which then enters the adenine pool and can be reutilized for nucleotide synthesis. researchgate.net
Enzymatic Activity Assays Utilizing Adenosine,[8-14C] as a Substrate
The radioactive nature of Adenosine,[8-14C] makes it an ideal substrate for assaying the activity of enzymes involved in its metabolism.
Adenosine Deaminase (ADA) Activity Determination
A prominent application of Adenosine,[8-14C] is in the determination of adenosine deaminase (ADA) activity. pnas.org This is often achieved through radiochromatographic methods where the conversion of [8-14C]adenosine to its deaminated products, inosine and hypoxanthine, is measured. nih.gov
This assay is highly sensitive and specific, allowing for the quantification of ADA activity in various biological samples, including erythrocytes and lymphocytes. nih.gov By measuring the rate of formation of radiolabeled inosine and hypoxanthine, researchers can accurately determine the enzymatic activity of ADA. This method has been instrumental in studying the kinetic properties of ADA and establishing normal activity ranges in different cell types. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| Adenosine,[8-14C] |
| Inosine |
| Hypoxanthine |
| Adenosine monophosphate (AMP) |
| Adenosine diphosphate (ADP) |
| Adenosine triphosphate (ATP) |
| Ribonucleic acid (RNA) |
| Guanine |
| Adenine |
| Inosine monophosphate (IMP) |
| Guanosine monophosphate (GMP) |
| Xanthosine (B1684192) monophosphate (XMP) |
| Adenosine deaminase (ADA) |
Adenosine Kinase (AK) Activity Measurement
Adenosine,[8-14C] is a primary tool for quantifying the activity of adenosine kinase (AK), the enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP). This reaction is a key entry point into the purine salvage pathway. In assays, cell or tissue extracts are incubated with [8-14C]adenosine, and the rate of formation of radiolabeled AMP and its subsequent phosphorylated products (ADP, ATP) is measured.
The assay often requires specific conditions to ensure accuracy. For instance, in studies with crude tissue extracts, inhibitors of adenosine deaminase, such as coformycin (B1669288) or deoxycoformycin, are frequently added to prevent the degradation of the [8-14C]adenosine substrate to [8-14C]inosine. nih.govumich.edu Research on human placental supernatant highlighted the importance of substituting GTP for ATP as the phosphate (B84403) donor and adding a sulfhydryl reducing agent to achieve linear and valid measurements of AK activity. umich.edu
Kinetic parameters of adenosine kinase have been determined using this radiolabeled substrate. In human erythrocyte lysates, the enzyme exhibited a half-maximal velocity at an adenosine concentration of 1.9 x 10⁻⁶ M. escholarship.org In canine heart extracts, the apparent Km for adenosine uptake, which is largely governed by adenosine kinase activity, was found to be 11.6 ± 1.4 µM. ahajournals.org
Table 1: Kinetic Parameters of Adenosine Kinase Determined Using [8-14C]Adenosine
| Biological Source | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| Human Erythrocyte Lysates | Apparent Km | 1.9 µM | escholarship.org |
| Canine Heart | Apparent Km (Uptake) | 11.6 µM | ahajournals.org |
Purine Nucleoside Phosphorylase Investigations
While purine nucleoside phosphorylase (PNP) does not directly act on adenosine, the metabolic fate of [8-14C]adenosine is intrinsically linked to its activity. Adenosine is first deaminated to inosine by adenosine deaminase (ADA). This resulting [8-14C]inosine is a direct substrate for PNP, which cleaves it into hypoxanthine and ribose-1-phosphate. nih.govlymphosign.com Therefore, [8-14C]adenosine can be used to study the sequential ADA-PNP pathway.
A radiochromatographic method has been developed to measure both ADA and PNP activity in cells from human peripheral blood. nih.gov The assay for ADA measures the conversion of [8-14C]adenosine to its products, inosine and hypoxanthine. nih.gov The subsequent activity of PNP can then be assessed by the phosphorolysis of the generated [8-14C]inosine. nih.govlymphosign.com In studies of PNP deficiency, assessing the enzyme's activity is crucial, and this is typically done by measuring the conversion of [8-14C]inosine to hypoxanthine. lymphosign.comnih.gov
Other Enzymes in Purine Salvage and De Novo Pathways
The utility of [8-14C]adenosine extends to the study of several other critical enzymes in purine metabolism.
Adenosine Deaminase (ADA): Assays for ADA directly measure the conversion of [8-14C]adenosine to [8-14C]inosine. nih.govescholarship.orgnih.gov In human erythrocyte lysates, ADA showed a Km for adenosine of 4 x 10⁻⁵ M. escholarship.org
AMP Deaminase: In plants and other organisms, a portion of the AMP formed from [8-14C]adenosine (via adenosine kinase) is converted to inosine monophosphate (IMP) by AMP deaminase. researchgate.netsci-hub.se This is a crucial step for converting adenine nucleotides to guanine nucleotides. researchgate.netsci-hub.se
IMP Dehydrogenase and GMP Synthetase: Following the formation of IMP, these enzymes catalyze the synthesis of guanosine monophosphate (GMP). Studies in Trichomonas vaginalis using radiolabeling experiments suggested the presence of a pathway converting adenine to GMP via adenosine, which would involve these enzymes. nih.gov
Adenine Phosphoribosyltransferase (APRT): In many systems, adenosine is first cleaved to adenine, which is then salvaged by APRT to form AMP. oup.com Tracer experiments with [8-14C]adenosine help to delineate the relative contributions of the adenosine kinase pathway versus the cleavage-and-salvage pathway. oup.com
Analysis of Purine Salvage Pathways and Energetic Regulation
A detailed study in suspension-cultured Arabidopsis thaliana cells provides a clear example. After a 4-hour incubation with [8-14C]adenosine, the radioactivity was distributed among various metabolic pools. researchgate.netniif.hu A significant portion was incorporated into salvage products, namely nucleotides and RNA. researchgate.netniif.hu This demonstrates a highly active salvage system. researchgate.netniif.hu
Notably, the radioactivity incorporated into RNA was found in both adenine and guanine residues, confirming the existence of an interconversion pathway from adenine nucleotides to guanine nucleotides. researchgate.netniif.hu In contrast, when [8-14C]guanine is used as the precursor, the radioactivity is incorporated almost exclusively into guanine residues, indicating that the conversion of GMP to AMP is negligible in these systems. sci-hub.se
Table 2: Metabolic Fate of [8-14C]Adenosine in Arabidopsis thaliana Cells (4-hour incubation)
| Metabolic Fraction | Sub-fraction | % of Total Radioactivity Taken Up | Reference |
|---|---|---|---|
| Salvage Products | Nucleotides | 37% | researchgate.net |
| RNA | 32% | researchgate.net | |
| Distribution in RNA | Adenine Residues | 74% of RNA radioactivity | researchgate.netniif.hu |
| Guanine Residues | 26% of RNA radioactivity | researchgate.netniif.hu |
Dynamic Studies of Adenosine Release and Sequestration in Biological Extracts
Adenosine,[8-14C] is instrumental in studying the dynamic processes of adenosine release from cells and its sequestration within tissues.
In one line of research, adenine nucleotides within synaptosomes from guinea pig neocortex were labeled by pre-incubation with [8-14C]adenosine. nih.gov Subsequent superfusion experiments monitored the release of 14C-labeled adenosine derivatives. Depolarization of the synaptosomes with 33 mM K+ caused a 2.5-fold increase in the release rate, demonstrating that adenosine release is linked to neuronal activity. nih.gov This release was found to be triggered primarily by the influx of Na+ and increased intracellular calcium, linking it to the process of neurotransmission. nih.gov
Another phenomenon investigated using [8-14C]adenosine is "sequestration," where adenosine is protected from enzymatic degradation. bevital.no Studies using crude extracts from mouse liver showed that a fraction of [8-14C]adenosine was not metabolized by adenosine deaminase. bevital.no This sequestration was promoted by alkaline pH, potassium chloride (KCl), and 2-mercaptoethanol, and was inhibited by the presence of adenine. bevital.no This protective binding is thought to play a role in regulating the local concentration of free adenosine. The ability to sequester adenosine was found to be highest in the liver, followed by the kidney, adrenal cortex, brain, and muscle tissues. bevital.no
Mechanistic Studies of Nucleoside Transport Processes
Characterization of Adenosine (B11128),[8-14C] Uptake Kinetics in Cellular Systems
The movement of adenosine into cells is a meticulously regulated process, primarily facilitated by two major families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). nih.govfrontiersin.org The use of Adenosine,[8-14C] allows for the precise measurement of uptake rates and the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the affinity and capacity of these transport systems.
Studies in various cell types, from Neurospora crassa to mammalian cells, have demonstrated that the uptake of [8-14C]adenosine follows saturable, Michaelis-Menten kinetics, indicating a carrier-mediated process. ahajournals.orgnih.govasm.orgasm.org For instance, in germinated conidia of Neurospora crassa, the apparent Km for [8-14C]adenosine uptake was determined to be 6.2 µM. nih.gov In canine heart tissue, the uptake of 8-14C-adenosine also displayed Michaelis-Menten kinetics with an apparent Km of 11.6 µM and a Vmax of 4.9 nmoles/g left ventricle/min. ahajournals.org Similarly, studies in isolated rat lungs showed a Km of 0.227 mM and a Vmax of 4.6 µmol/min/g lung for adenosine transport. nih.gov
Interactive Data Table: Kinetic Parameters of [8-14C]Adenosine Transport
| Cellular System | Apparent Km | Apparent Vmax | Reference |
| Neurospora crassa conidia | 6.2 µM | Not Reported | nih.gov |
| Canine Heart | 11.6 µM | 4.9 nmoles/g/min | ahajournals.org |
| Isolated Rat Lung | 0.227 mM | 4.6 µmol/min/g | nih.gov |
| Saccharomyces cerevisiae mutant | 6 mM | Not Reported | asm.org |
Equilibrative Nucleoside Transporter (ENT) Mediated Transport
Equilibrative nucleoside transporters (ENTs) facilitate the bidirectional movement of nucleosides down their concentration gradient and are independent of sodium ions. frontiersin.orgmdpi.com This family includes at least four members (ENT1-4). nih.gov ENT1 and ENT2 are the most well-characterized and are known to transport a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides, including adenosine. nih.govnih.gov They are distinguished by their sensitivity to inhibition by nitrobenzylthioinosine (NBTI), with ENT1 being highly sensitive. ahajournals.org
In many cell types, ENTs are the primary mediators of adenosine uptake. mdpi.com For example, in non-glioblastoma stem-like cells, adenosine uptake is predominantly mediated by ENTs. mdpi.com The activity of these transporters is crucial for regulating extracellular adenosine levels, which in turn influences purinergic signaling. researchgate.net The transport process is passive and not directly affected by the absence of glucose or the presence of metabolic inhibitors like ouabain. nih.gov
Concentrative Nucleoside Transporter (CNT) Mediated Transport
In contrast to ENTs, concentrative nucleoside transporters (CNTs) actively transport nucleosides against their concentration gradient by coupling the process to the electrochemical potential of sodium ions. nih.govfrontiersin.org The human CNT family comprises three members: hCNT1, hCNT2, and hCNT3. tandfonline.com hCNT1 is selective for pyrimidine nucleosides, while hCNT2 shows a preference for purine nucleosides, including adenosine. tandfonline.com hCNT3 is broadly selective for both purine and pyrimidine nucleosides. tandfonline.comsolvobiotech.com
CNT-mediated transport of [8-14C]adenosine is characterized by its dependence on sodium. mdpi.com Studies have shown that in certain cells, a component of adenosine uptake is Na+-dependent, indicating the involvement of CNTs. mdpi.com For instance, in U87 glioblastoma cells, adenosine uptake occurs through both Na+-independent (ENT) and Na+-dependent (CNT) mechanisms. mdpi.com While often contributing a smaller fraction to total adenosine transport compared to ENTs in some cells, CNTs, with their higher affinity for substrates, are vital for the salvage pathways that synthesize nucleotides. mdpi.com
Influence of Inhibitors and Modulators on [8-14C]Adenosine Transport
The study of inhibitors has been instrumental in dissecting the specific contributions of different transporters to [8-14C]adenosine uptake. Dipyridamole (B1670753) and S-(4-nitrobenzyl)-6-thioinosine (NBTI) are classical inhibitors of equilibrative transport. ahajournals.orgphysiology.org For example, dipyridamole competitively inhibits adenosine transport in the lung. nih.gov In canine heart studies, both dipyridamole and 6-(p-nitrobenzylthio)guanoside were found to inhibit adenosine uptake. ahajournals.org The enhancement of adenosine-mediated relaxation in porcine coronary arteries by NBTI further underscores the role of ENT transporters in clearing extracellular adenosine. physiology.org
Other compounds can also modulate adenosine transport. For instance, certain nucleoside analogues act as competitive inhibitors. In Neurospora crassa, nucleosides that were potent competitive inhibitors of [8-14C]adenosine transport also significantly inhibited the growth of the organism when it relied on adenosine. nih.gov Conversely, substances like xanthosine (B1684192) and thymidine, which did not strongly inhibit uptake, also had minimal impact on growth. nih.govresearchgate.net The ATP analog, adenosine 5'-(beta,gamma-imido)diphosphate, was shown to inhibit the uptake of ATP, ADP, and AMP, but not adenosine itself, in Vibrio costicola, indicating that the nucleotides are dephosphorylated to adenosine prior to transport. asm.org
Interactive Data Table: Inhibitors of [8-14C]Adenosine Transport
| Inhibitor | Cellular System/Target | Effect | Reference |
| Dipyridamole | Isolated Rat Lung, Canine Heart, Porcine Coronary Arteries | Competitive Inhibition of ENT | ahajournals.orgnih.govphysiology.org |
| S-(4-nitrobenzyl)-6-thioinosine (NBTI) | Porcine Coronary Arteries, Glioblastoma Stem-Like Cells | Inhibition of ENT1 | mdpi.comphysiology.org |
| 6-(p-nitrobenzylthio)guanosine | Canine Heart | Inhibition of Facilitated Diffusion | ahajournals.org |
| Competing Nucleosides (e.g., Guanosine (B1672433), Inosine) | Neurospora crassa | Competitive Inhibition | nih.gov |
| Adenosine 5'-(beta,gamma-imido)diphosphate | Vibrio costicola | Inhibition of nucleotide uptake (not adenosine) | asm.org |
Vectorial Transport Investigations Across Biological Barriers (e.g., Choroid Plexus Epithelium)
The choroid plexus epithelium forms the blood-cerebrospinal fluid barrier, a critical interface for regulating the composition of the brain's extracellular environment. springernature.comnih.gov Investigating the transport of [8-14C]adenosine across this barrier is essential for understanding adenosine homeostasis in the central nervous system. nih.gov
Studies using primary cultures of sheep choroid plexus epithelial cells (CPEC) grown as a monolayer on permeable supports have provided insights into the vectorial transport of adenosine. researchgate.netnih.govresearchgate.net These cells express transcripts for ENT1, ENT2, and CNT2, the primary transporters for adenosine. nih.govnih.gov Functional studies revealed that the concentrative, or active, uptake of [14C]adenosine was restricted to the apical side of the cell monolayer, which faces the cerebrospinal fluid. nih.govnih.gov This indicates an uneven or polarized distribution of nucleoside transporters on the epithelial cells. nih.govnih.gov
Correlation between [8-14C]Adenosine Transport and Cellular Processes (e.g., Growth)
The transport of [8-14C]adenosine is intrinsically linked to fundamental cellular processes, most notably cell growth and proliferation, as it provides the precursor for nucleotide synthesis. frontiersin.org In purine-auxotrophic strains of organisms that require an external source of purines, the ability to transport adenosine is critical for survival and growth.
A clear relationship between [8-14C]adenosine transport and growth inhibition was demonstrated in the ad-8 strain of Neurospora crassa. nih.govnih.gov This strain requires a purine source, and its growth rate on adenosine-supplemented medium was severely inhibited by other nucleosides that were efficient competitive inhibitors of [8-14C]adenosine transport. nih.gov Nucleosides that were poor inhibitors of transport, such as xanthosine and thymidine, did not significantly affect the growth rate. nih.govresearchgate.net This direct correlation highlights that the competition for the same transport system can impact the availability of essential precursors for growth.
Similarly, in cordycepin-sensitive mutants of Saccharomyces cerevisiae, an enhanced ability to incorporate [8-14C]adenosine correlated with the ability of adenosine to fulfill the total purine requirement for the cells, thereby supporting growth. asm.org These findings underscore the physiological relevance of the kinetic properties of adenosine transporters, as the efficiency of [8-14C]adenosine uptake directly influences cellular metabolism and proliferation.
Adenosine Receptor Research Methodologies
Radioligand Binding Assays with [8-14C]Adenosine Analogs
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of ligand-receptor interactions. sygnaturediscovery.comeuropeanpharmaceuticalreview.com These assays typically involve incubating a biological preparation containing the receptor of interest (such as cell membranes) with a radiolabeled ligand. europeanpharmaceuticalreview.com The amount of bound radioactivity is then quantified to determine key receptor properties.
Saturation Binding Analyses for Receptor Density (Bmax) and Affinity (Kd) Determination
Saturation binding experiments are designed to determine the total number of specific receptor binding sites in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for those receptors (Kd). graphpad.comresearchgate.net The Kd represents the equilibrium dissociation constant, which is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. researchgate.net A lower Kd value indicates a higher affinity of the ligand for the receptor. researchgate.net The Bmax provides a measure of receptor density. researchgate.net
In these experiments, a fixed amount of the receptor preparation is incubated with increasing concentrations of a radiolabeled ligand until equilibrium is reached. graphpad.comnih.gov To distinguish between specific binding to the target receptor and non-specific binding to other cellular components, parallel incubations are performed in the presence of a high concentration of an unlabeled competing ligand. fz-juelich.de This unlabeled ligand occupies the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured. nih.gov Specific binding is then calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. sci-hub.se
Plotting the specific binding against the radioligand concentration typically yields a hyperbolic curve that can be analyzed using non-linear regression to derive the Kd and Bmax values. sci-hub.se For example, saturation experiments with the A2A adenosine (B11128) receptor agonist [3H]CGS 21680 in human platelet membranes revealed a single class of binding sites with a Kd of 1.4 µM and a Bmax of 5.9 pmol/mg of protein. nih.gov Similarly, studies on recombinant human A2B adenosine receptors using [3H]NECA determined a Kd value of 663 ± 87 nM and a Bmax of 2220 ± 71 fmol/mg protein. nih.gov
Table 1: Example Data from Saturation Binding Analyses
Competition Binding Assays for Ligand Selectivity and Inhibitor Constant (Ki) Determination
Competition binding assays are used to determine the affinity of unlabeled compounds for a receptor by measuring their ability to compete with a radiolabeled ligand for binding. nih.govnih.gov This method is crucial for screening large numbers of compounds and for determining the selectivity of a ligand for different receptor subtypes. revvity.comacs.org
In this assay, a fixed concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound. ahajournals.org The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant. nih.gov
For instance, competition binding studies have been used to assess the selectivity of various compounds for different adenosine receptor subtypes. nih.govrevvity.com By testing a compound against a panel of receptors (A1, A2A, A2B, and A3), a selectivity profile can be generated, which is essential for drug development. revvity.com
Table 2: Example Data from Competition Binding Assays
Kinetic Binding Studies (Association and Dissociation Rates)
Kinetic binding studies measure the rates at which a ligand associates with (kon or on-rate) and dissociates from (koff or off-rate) a receptor. worktribe.comacs.org These parameters provide a more dynamic view of the ligand-receptor interaction compared to the equilibrium constants (Kd) obtained from saturation binding. The equilibrium dissociation constant (Kd) is a ratio of the off- and on-rates (Kd = koff/kon). worktribe.com
The association rate is typically determined by measuring the specific binding of a radioligand at various time points after its addition to the receptor preparation. universiteitleiden.nl The observed association rate (kobs) is dependent on the ligand concentration. acs.org The dissociation rate is measured by first allowing the radioligand to bind to the receptor until equilibrium is reached, and then initiating dissociation by adding a large excess of an unlabeled ligand or by rapid dilution. ahajournals.orguniversiteitleiden.nl The amount of radioligand remaining bound is then measured over time. The koff is a first-order rate constant and is independent of the ligand concentration. acs.org
These kinetic parameters are increasingly recognized as important determinants of a drug's in vivo efficacy. acs.orguniversiteitleiden.nl For example, a longer residence time (the reciprocal of the koff) at the receptor can lead to a more sustained pharmacological effect. universiteitleiden.nl Kinetic studies on adenosine A2A receptor antagonists have revealed a wide range of association and dissociation rates among different xanthine (B1682287) derivatives. semanticscholar.org
Table 3: Key Kinetic Parameters
Autoradiographic Visualization of Receptor Distribution in Preclinical Models
Autoradiography is a powerful imaging technique that allows for the visualization of the anatomical distribution of radiolabeled ligands within tissue sections. nih.govfz-juelich.de This method provides high spatial resolution and is invaluable for understanding where receptors are located in complex tissues like the brain. umich.edu
Ex Vivo Tissue Section Autoradiography
In ex vivo autoradiography, a radiolabeled compound is administered to a live animal. snmjournals.orgresearchgate.net After a specific time, the animal is euthanized, and the tissues of interest are rapidly removed, frozen, and sliced into thin sections using a cryostat. fz-juelich.deumich.edu These tissue sections are then apposed to a photographic emulsion or a phosphor imaging plate. fz-juelich.de The radiation emitted from the bound radioligand exposes the film or plate, creating an image that reveals the distribution of the ligand, and thus the receptors, within the tissue. jneurosci.org
This technique has been used to map the distribution of adenosine receptors in the brains of various animal models. snmjournals.org For example, ex vivo autoradiography with [¹¹C]KF15372, an adenosine A1 receptor antagonist, has shown a distribution consistent with the known locations of A1 receptors in the mouse and rat brain. snmjournals.org
Quantitative Analysis of Receptor Occupancy and Distribution
Autoradiography can be made quantitative by including radioactive standards of known concentrations alongside the tissue sections during exposure. fz-juelich.de This allows the optical density of the autoradiographic image to be converted into absolute units of radioactivity (e.g., fmol/mg tissue). fz-juelich.de
Quantitative autoradiography is used to determine the density of receptors in different anatomical regions and to assess receptor occupancy by unlabeled drugs. snmjournals.orgsnmjournals.org Receptor occupancy studies involve administering a non-radioactive drug prior to the radiolabeled ligand. The reduction in the binding of the radioligand in the presence of the drug reflects the percentage of receptors occupied by that drug. snmjournals.org This is often analyzed using a Lassen plot, where the reduction in tracer binding is plotted against the baseline binding, with the slope of the line representing the occupancy. snmjournals.orgsnmjournals.org
Studies using PET imaging, a related in vivo technique, and the A1 receptor radioligand ¹⁸F-CPFPX have quantified the occupancy of human cerebral A1 adenosine receptors by caffeine (B1668208). These studies demonstrated that caffeine displaces the radioligand in a concentration-dependent manner, with half-maximal displacement occurring at a plasma concentration equivalent to about 4-5 cups of coffee. snmjournals.org Autoradiographic studies in postmortem human brains using radioligands like [3H]DPCPX have provided detailed maps of A1 receptor distribution, showing high densities in areas like the hippocampus. nih.gov
Table 4: Compound Names Mentioned
Allosteric Modulation Studies Using [8-14C]Adenosine Analogs in Receptor Binding
Allosteric modulation of adenosine receptors represents a sophisticated mechanism for fine-tuning receptor function. Unlike orthosteric ligands that bind to the same site as the endogenous agonist, adenosine, allosteric modulators bind to a topographically distinct site on the receptor. nih.govuniversiteitleiden.nl This interaction can alter the receptor's conformation, thereby influencing the binding and/or efficacy of the orthosteric agonist. universiteitleiden.nl The use of radiolabeled adenosine analogs, conceptually including molecules like [8-14C]Adenosine, is a cornerstone of methodologies designed to identify and characterize these allosteric modulators. researchgate.net
Radioligand binding assays are fundamental in these investigations. The primary method for identifying an allosteric modulator is to assess its effect on the dissociation kinetics of a high-affinity radiolabeled agonist. researchgate.net A hallmark of a positive allosteric modulator (or enhancer) is its ability to decrease the dissociation rate of the agonist radioligand from the receptor. nih.govresearchgate.net Conversely, a negative allosteric modulator may increase the dissociation rate of an agonist or antagonist radioligand. nih.govacs.org These studies provide crucial insights into the modulator's mechanism of action, independent of functional assays.
Detailed Research Findings
Research into allosteric modulation has revealed distinct modulators for different adenosine receptor subtypes. While studies specifically documenting the use of [8-14C]Adenosine in this context are not prominent in recent literature, extensive research has been conducted using other adenosine analogs, such as tritiated ([³H]) or iodinated ([¹²⁵I]) derivatives, which serve the same conceptual purpose in binding assays.
A₁ Adenosine Receptor:
The A₁ adenosine receptor was one of the first G protein-coupled receptors (GPCRs) for which allosteric enhancers were identified. nih.gov The discovery of 2-amino-3-benzoylthiophene derivatives, most notably PD 81,723, was accidental, as these compounds were found to increase, rather than decrease, the binding of the agonist radioligand [³H]N⁶-cyclohexyladenosine to rat A₁ receptors. nih.gov This enhancing effect was attributed to a slowing of the agonist's dissociation from the receptor, a classic sign of allosteric modulation. nih.gov Further studies confirmed that PD 81,723 enhances agonist binding to A₁ receptors across various species, including canine and human. ahajournals.org For instance, in membranes from cells expressing canine A₁ receptors, PD 81,723 was shown to increase the half-life (t₁/₂) for the dissociation of the agonist radioligand [¹²⁵I]N⁶-4-amino-3-iodobenzyladenosine ([¹²⁵I]-ABA) by 2.18-fold. ahajournals.orgnih.gov Importantly, PD 81,723 is selective, showing no effect on ligand binding to A₂ₐ or A₃ adenosine receptors. nih.govportlandpress.com
| Allosteric Modulator | Radioligand (Adenosine Analog) | Receptor Source | Key Finding | Reference |
| PD 81,723 | [³H]N⁶-cyclohexyladenosine | Rat brain membranes | Increased radioligand binding by slowing dissociation. | nih.gov |
| PD 81,723 | [¹²⁵I]N⁶-4-amino-3-iodobenzyladenosine ([¹²⁵I]-ABA) | Recombinant canine A₁ receptors | Increased the t₁/₂ for dissociation by 2.18-fold. | ahajournals.orgnih.gov |
| Compound 19 (2-aminothiazole derivative) | Agonist Radioligand | Cloned hA₁ adenosine receptors | Showed potency 127 times that of PD 81,723. | nih.gov |
| [³H]T-62 | Orthosteric ligands | Adenosine A₁ receptor | Suggested the presence of a distinct allosteric binding site. | nih.gov |
A₃ Adenosine Receptor:
The identification of allosteric modulators for the A₃ adenosine receptor followed a similar path, relying on screening chemical libraries in radioligand binding assays. researchgate.net A series of 3-(2-pyridinyl)isoquinoline derivatives were found to act as selective allosteric enhancers of agonist binding at the human A₃ receptor. nih.gov Compounds such as VUF5455 were shown to slow the dissociation of the agonist radioligand [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine ([¹²⁵I]I-AB-MECA) in a concentration-dependent manner. researchgate.netnih.gov This effect was selective for agonists, as these compounds had no impact on the dissociation of a radiolabeled antagonist. nih.gov Another class of compounds, imidazoquinoline derivatives like LUF6000, were also identified as positive allosteric modulators (PAMs) of the A₃ receptor, enhancing agonist efficacy. nih.gov
| Allosteric Modulator | Radioligand (Adenosine Analog) | Receptor Source | Key Finding | Reference |
| VUF5455 | [¹²⁵I]I-AB-MECA | Human A₃ adenosine receptors | Slowed the dissociation of the agonist radioligand. | researchgate.netnih.gov |
| LUF6000 | Agonist (Cl-IB-MECA) | A₃ adenosine receptor | Potentiated the maximum efficacy of the agonist by 45–50%. | nih.gov |
| Amiloride analogs | [¹²⁵I]I-AB-MECA | Human A₃ adenosine receptor | Decreased the dissociation rate of the agonist radioligand. | researchgate.net |
A₂ₐ Adenosine Receptor:
In contrast to the A₁ and A₃ subtypes, research on the A₂ₐ receptor has identified allosteric inhibitors rather than enhancers. Amiloride and its analogs have been shown to be allosteric inhibitors at the A₂ₐ receptor. nih.gov These compounds were found to increase the dissociation rate of the antagonist radioligand [³H]ZM241385. nih.gov More recently, positive allosteric modulators for the A₂ₐ receptor have been described. For example, AEA061 was found to augment the affinity and the number of binding sites for the agonist CGS 21680 at the human A₂ₐ receptor. springermedizin.de
| Allosteric Modulator | Radioligand (Adenosine Analog) | Receptor Source | Key Finding | Reference |
| Amiloride analogs (e.g., HMA) | [³H]ZM241385 (antagonist) | A₂ₐ adenosine receptor | Increased the dissociation rate of the antagonist radioligand. | nih.gov |
| AEA061 | CGS 21680 (agonist) | Human A₂ₐ receptor membranes | Enhanced receptor affinity (1.8-fold) and Bmax (3-fold). | springermedizin.de |
A₂B Adenosine Receptor:
To date, specific allosteric modulators for the A₂B adenosine receptor have not been extensively described in the literature. nih.gov The development of research in this area has been historically limited by the lack of suitable, commercially available radioligands, particularly agonist radioligands, which are crucial for identifying allosteric enhancers of agonist binding. nih.gov
Advanced Research Techniques Incorporating Adenosine, 8 14c
In Vitro Perfusion Studies of Isolated Organs with [8-14C]Adenosine
The technique of in vitro perfusion of isolated organs allows for the study of metabolic processes in a controlled environment, free from systemic influences. The use of [8-14C]adenosine in these systems has been particularly valuable in understanding its organ-specific handling and fate.
In the isolated perfused rat heart, [8-14C]adenosine has been instrumental in elucidating the dynamics of myocardial adenosine (B11128) salvage and its role in energy restoration. Under aerobic conditions, the heart readily incorporates [8-14C]adenosine into its adenine (B156593) nucleotide pool. Following a period of ischemia, the perfusion of hearts with adenosine containing the 14C label demonstrated that this exogenous adenosine contributes to the net synthesis of adenosine triphosphate (ATP), helping to restore the heart's energy reserves. nih.gov Studies have shown that a significant portion of perfused [8-14C]adenosine is salvaged into ATP, with smaller amounts being converted to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). nih.gov
The passage of [8-14C]adenosine through the coronary vasculature also results in its partial degradation to inosine (B1671953) and hypoxanthine (B114508), highlighting the activity of adenosine deaminase and other metabolic enzymes in the cardiac tissue. nih.gov Interestingly, the extent of this deamination appears to be similar in both aerobic and post-ischemic hearts. nih.gov
Table 1: Incorporation of [8-14C]adenosine into Adenine Nucleotides in Isolated Perfused Rat Hearts
| Nucleotide | Rate of Incorporation (nmol/min/g dry tissue) - Aerobic | Rate of Incorporation (nmol/min/g dry tissue) - Post-Ischemia |
| ATP | 34 ± 2 | Not significantly different |
| ADP | 6 ± 0.4 | Not significantly different |
| AMP | 3 ± 0.3 | Not significantly different |
| IMP | 1 ± 0.2 | Doubled |
| Data sourced from studies on isolated perfused rat hearts, showing the mean ± standard error. nih.gov |
The liver plays a central role in purine (B94841) metabolism, and isolated perfused rat liver studies using [8-14C]adenosine have provided detailed insights into its hepatic fate. When [8-14C]adenosine is introduced into the perfusate, it is rapidly metabolized by the liver. nih.gov A significant fraction of the adenosine is salvaged through the adenosine kinase pathway, leading to the formation of labeled AMP. nih.gov The specific radioactivity of AMP can reach up to 80% of the initial [8-14C]adenosine within 90 minutes of perfusion. nih.gov
The major metabolic products of [8-14C]adenosine that appear in the perfusate are inosine and uric acid, with hypoxanthine also being detectable. nih.gov This indicates a high activity of adenosine deaminase and xanthine (B1682287) oxidase in the liver. Furthermore, these studies have revealed intricate regulatory roles of adenosine metabolism. For instance, perfusion with adenosine can lead to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferase reactions. nih.gov
Myocardial Adenosine Dynamics and Metabolism
Cell Culture Models for Investigating Adenosine,[8-14C] Metabolism and Signaling
Cell culture models offer a reductionist approach to study cellular processes with high precision. The use of [8-14C]adenosine in various cell types has been pivotal in dissecting the cell-specific pathways of adenosine metabolism and its role in signaling.
In primary cultures of neurons and astrocytes from the mouse brain, [8-14C]adenosine metabolism shows distinct patterns. Astrocytes primarily utilize [8-14C]adenosine for nucleotide synthesis, with a significant rate of ATP formation. nih.gov In contrast, neurons metabolize [8-14C]adenosine predominantly to inosine. nih.gov Both cell types exhibit rapid formation of labeled inosine in the culture medium, suggesting the presence of ecto-adenosine deaminase. nih.gov
Studies using cultured endothelial cells from bovine pulmonary artery have shown that these cells rapidly convert [8-14C]ADP to AMP, and subsequently to adenosine, inosine, and hypoxanthine, with inosine being the major metabolite. jci.org A portion of the radioactivity is taken up by the cells and incorporated into ATP. jci.org These findings highlight the role of endothelial cells in modulating the levels of vasoactive purines.
Human skin fibroblasts also readily metabolize [8-14C]adenosine. At low concentrations, phosphorylation to adenine nucleotides is the predominant pathway. physiology.org However, at higher concentrations, deamination to inosine and hypoxanthine becomes the major metabolic route. physiology.org
Table 2: Metabolic Fate of [8-14C]adenosine in Different Cell Culture Models
| Cell Type | Primary Metabolic Pathway | Key Metabolites |
| Mouse Astrocytes | Nucleotide Synthesis | ATP, Inosine |
| Mouse Neurons | Deamination | Inosine |
| Bovine Endothelial Cells | Deamination (from ADP) | Inosine, Hypoxanthine, ATP (intracellular) |
| Human Skin Fibroblasts | Phosphorylation (low concentration), Deamination (high concentration) | ATP, Inosine, Hypoxanthine |
| This table summarizes key findings from various cell culture studies. nih.govjci.orgphysiology.org |
Co-labeling Strategies with Other Isotopes in Adenosine Derivatives (e.g., 3H, 32P) for Multi-pathway Analysis
To simultaneously trace multiple metabolic pathways or different components of a molecule, researchers employ co-labeling strategies using various isotopes. While direct co-labeling of the adenosine molecule with both 14C and another isotope is less common, the concurrent use of different isotopically labeled precursors provides a powerful tool for multi-pathway analysis.
For instance, in studies of cardiac metabolism, researchers have used a combination of [8-14C]adenosine triphosphate and adenosine triphosphate-α-32P. jci.org This approach allows for the simultaneous tracking of the purine ring (via 14C) and the phosphate (B84403) groups (via 32P). Such experiments have demonstrated that exogenously administered ATP is primarily broken down into its constituent parts—adenosine, ADP, AMP, and inorganic phosphate—before a fraction of these products enters the myocardial cells to be re-phosphorylated. jci.org
In other experimental setups, 3H-labeled compounds are used alongside 14C-labeled ones to trace different metabolic fates. For example, [3H]leucine might be used to monitor protein synthesis while [8-14C]adenosine is used to assess purine salvage and energy metabolism. This dual-labeling approach enables the investigation of the interplay between different metabolic networks under various physiological or pathological conditions. The choice between isotopes like 14C and 3H often depends on factors such as the ease of synthesis, metabolic stability of the label, and the specific research question. researchgate.net Generally, 14C is favored for its metabolic stability within the carbon backbone of molecules. researchgate.net
Future Directions and Emerging Research Avenues for Adenosine, 8 14c Studies
Development of Novel Radiosynthesis Approaches
The chemical synthesis of radiolabeled compounds is a cornerstone of their application. While established methods for producing Adenosine (B11128),[8-14C] exist, emerging research focuses on developing more efficient, higher-yield, and late-stage labeling techniques.
Current research in the broader field of carbon isotope labeling points towards several promising avenues for the synthesis of Adenosine,[8-14C] and related tracers. acs.org Methodologies such as visible-light-mediated late-stage aminocarbonylation and carbon isotopic exchange (CIE) are being developed to simplify the introduction of Carbon-14 (B1195169) into complex molecules. acs.org The CIE approach is particularly attractive as it aims to directly replace a non-radioactive functional group with its radiolabeled counterpart on the final molecule, potentially streamlining the synthesis process. acs.org
Furthermore, advancements in creating versatile radiolabeled building blocks, like [¹⁴C]CH₃I, which can be used in reactions such as the Wittig reaction, offer modular and flexible strategies for synthesizing complex radiolabeled molecules. acs.org These modern synthetic methods, if adapted for Adenosine,[8-14C], could significantly reduce synthesis time and improve molar activity, making the tracer more accessible for a wider range of studies. acs.orgmdpi.com The development of such novel strategies is critical for producing the next generation of radiotracers with improved properties for biological research. researchgate.net
Integration with Advanced Imaging Modalities in Preclinical Research
While Adenosine,[8-14C] is primarily used in autoradiography due to the nature of the ¹⁴C isotope's beta emission, its integration with other advanced imaging modalities in preclinical research offers a multi-faceted approach to understanding biological systems. snmjournals.org Autoradiography provides high-resolution spatial distribution of the radiotracer in tissue sections, but combining this with in vivo imaging techniques can provide a more complete picture.
For in vivo imaging, positron emission tomography (PET) is a powerful modality. Although PET typically requires positron-emitting isotopes like ¹¹C or ¹⁸F, there is significant research in developing adenosine analogs labeled with these isotopes for PET imaging of adenosine receptors in the brain and other organs. nih.govsnmjournals.orgresearchgate.netresearchgate.net For instance, radiotracers like [¹¹C]MPDX and [¹⁸F]CPFPX have been developed to image A₁ adenosine receptors, and their use in animal models of stroke and in human studies has provided valuable insights into neurological diseases. snmjournals.orgthno.orgluciazamorano.com
A key future direction is the correlative imaging approach, where high-resolution ex vivo autoradiography data from Adenosine,[8-14C] studies are registered with in vivo data from PET, magnetic resonance imaging (MRI), or computed tomography (CT) scans of the same subject. This integration allows researchers to link the detailed metabolic information provided by Adenosine,[8-14C] with anatomical, functional, and physiological data from other modalities. Such a multimodal imaging strategy can enhance the interpretation of how adenosine metabolism is altered in various disease models, from neuroinflammation to cancer. thno.orgnih.gov
Application in Elucidating Complex Biochemical Networks
Adenosine,[8-14C] has been instrumental in tracing the intricate pathways of purine (B94841) metabolism. Future applications will see its use in more complex systems and disease models to unravel nuanced biochemical networks.
Studies using Adenosine,[8-14C] have revealed distinct metabolic fates of adenosine in different cell types. For example, in primary cultures of mouse brain cells, astrocytes primarily metabolize adenosine into nucleotides like ATP, whereas neurons predominantly convert it to inosine (B1671953). nih.gov This highlights cell-specific roles in adenosine metabolism that are crucial for brain function. Similarly, in human skin fibroblasts, the metabolic balance between phosphorylation to adenine (B156593) nucleotides and deamination to inosine is dependent on the extracellular adenosine concentration. physiology.org
The use of Adenosine,[8-14C] in plant biochemistry, such as in Arabidopsis thaliana and Camellia sinensis (tea) seedlings, has shown that adenosine is efficiently salvaged into nucleotides and incorporated into RNA. researchgate.netoup.comoup.com These studies are crucial for understanding purine metabolism and alkaloid biosynthesis in plants.
Future research will likely leverage Adenosine,[8-14C] in conjunction with metabolomics and systems biology approaches. By tracing the label through various metabolic intermediates under different physiological or pathological conditions, researchers can build comprehensive models of biochemical networks. This can help in identifying key regulatory nodes and potential therapeutic targets in diseases characterized by altered energy metabolism, such as cancer, ischemia, and neurodegenerative disorders. ahajournals.orgsnmjournals.org
Table 1: Metabolic Fate of [8-¹⁴C]Adenosine in Different Biological Systems
| Biological System | Primary Metabolic Pathway(s) | Key Metabolites | Reference |
|---|---|---|---|
| Mouse Brain Astrocytes | Phosphorylation | Adenosine triphosphate (ATP) | nih.gov |
| Mouse Brain Neurons | Deamination | Inosine | nih.gov |
| Human Skin Fibroblasts | Phosphorylation and Deamination | Adenine nucleotides, Inosine, Hypoxanthine (B114508) | physiology.org |
| Arabidopsis thaliana Cells | Salvage Pathway | Nucleotides, RNA (Adenine and Guanine (B1146940) residues) | researchgate.net |
| Camellia sinensis (Tea) Leaves | Salvage Pathway | Nucleotides, RNA | oup.comoup.com |
Contribution to Fundamental Biological Discoveries
The application of Adenosine,[8-14C] has consistently led to fundamental biological discoveries by enabling the direct observation of adenosine's role in cellular processes. Future studies using this tracer are expected to continue this trend, shedding light on unresolved biological questions.
One significant area of discovery has been in understanding the role of adenosine in cellular protection and signaling. For instance, studies have shown that A₁ adenosine receptors are essential for protecting embryos against hypoxia, a discovery with significant implications for developmental biology. pnas.org The use of radiolabeled adenosine has also been critical in defining the biochemical pathways of adenosine formation and metabolism in the heart, where it acts as a crucial signaling molecule. ahajournals.org
Furthermore, Adenosine,[8-14C] has been utilized to study the transport and metabolism of adenosine across cell membranes and its subsequent incorporation into nucleic acids, providing insights into the purine salvage pathway. tandfonline.comtandfonline.com In neuroscience, it has helped to clarify the metabolic fluxes in neuronal adenine nucleotide metabolism, including the activity of the futile cycle AMP→adenosine→AMP and the adenine nucleotide cycle. nih.gov The release of labeled adenosine derivatives from synaptosomes has also been studied, linking it to the process of neurotransmission. nih.gov
Emerging research will likely apply Adenosine,[8-14C] to investigate the role of adenosine metabolism in the tumor microenvironment, immune cell function, and the pathogenesis of metabolic diseases. By tracing the fate of adenosine in these complex biological contexts, researchers can uncover new mechanisms of disease and identify novel therapeutic strategies. snmjournals.orgnih.gov
Q & A
Q. How is [8-14C]adenosine applied to track nucleotide metabolism in cellular systems?
[8-14C]adenosine is used to study purine salvage pathways, nucleotide recycling, and enzymatic activities (e.g., adenosine deaminase, nucleoside phosphorylases). Researchers incorporate the radiolabeled compound into cell cultures or isolated enzyme systems, followed by separation of metabolites via thin-layer chromatography (TLC) or HPLC. The distribution of radioactivity in adenosine, inosine, hypoxanthine, and downstream products (e.g., ATP, RNA) quantifies metabolic flux .
- Methodology : Pulse-chase experiments with quenching (e.g., acidic methanol) to halt enzymatic activity. Radioactivity is quantified via scintillation counting.
Q. What protocols ensure the stability of [8-14C]adenosine during storage and handling?
[8-14C]adenosine should be stored at ≤-20°C in ethanol:water (7:3 or 1:1) or Tris-HCl (pH 7.4) to prevent radiolysis. Prior to use, verify purity via HPLC (e.g., isocratic elution with ammonium acetate buffer). Degradation products (e.g., [8-14C]inosine) indicate improper storage or contamination .
Q. How do researchers validate the specificity of [8-14C]adenosine in enzyme assays?
Control experiments include:
- Blank reactions : Omit substrate or enzyme to detect non-specific binding.
- Competition assays : Add excess unlabeled adenosine to confirm radiolabel displacement.
- Enzyme inhibitors : Use adenosine deaminase inhibitors (e.g., pentostatin) to block conversion to inosine .
Advanced Research Questions
Q. How can kinetic discrepancies in [8-14C]adenosine metabolism be resolved across different experimental models (e.g., cell phases vs. tissues)?
Variations arise from differences in enzyme expression (e.g., HGPRT in salvage pathways) or metabolic priorities (e.g., lag-phase cells degrade guanine to CO₂, while log-phase cells prioritize nucleotide synthesis). Normalize data to protein content or cell number and use compartmentalized kinetic models to account for phase-specific flux .
Q. What experimental artifacts occur when studying ATPase activity with [8-14C]adenosine, and how are they mitigated?
Contamination by nucleoside-diphosphate kinase (NDPK) in DnaK (HSP70) preparations can phosphorylate ADP to ATP, skewing ATPase measurements. Pre-treat samples with NDPK inhibitors (e.g., diadenosine pentaphosphate) or use purified enzyme systems. Validate via control reactions with [γ-32P]ATP to track phosphate transfer independently .
Q. How do researchers design studies to distinguish salvage pathway activity from de novo purine synthesis using [8-14C]adenosine?
- Pulse-labeling : Administer [8-14C]adenosine with/without purine synthesis inhibitors (e.g., methotrexate).
- Isotope dilution : Co-administer unlabeled hypoxanthine to assess salvage efficiency.
- Compartmental analysis : Isolate cytosolic vs. mitochondrial fractions to map pathway localization .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing low signal-to-noise ratios in [8-14C]adenosine tracer studies?
Use Bayesian hierarchical models to account for batch effects or technical variability. Normalize counts to internal standards (e.g., [³H]-water for quenching correction) and apply Poisson regression for low-count data .
Q. How can researchers optimize quenching methods to prevent [8-14C]adenosine degradation during metabolite extraction?
Test multiple quenching agents (e.g., perchloric acid vs. liquid nitrogen snap-freezing) and validate via recovery experiments with spiked radiolabeled standards. For plant tissues, combine freezing with vacuum infiltration to ensure rapid metabolite stabilization .
Data Interpretation and Contradictions
Q. Why do discrepancies arise in reported specific activities of [8-14C]adenosine across studies?
Variability stems from:
- Carrier addition : Some protocols include unlabeled adenosine to adjust specific activity.
- Radiolysis : Improper storage reduces effective activity.
- Source differences : Commercial batches range from 50–60 mCi/mmol vs. custom-synthesized batches. Always report supplier and lot-specific data.
Q. How should researchers address conflicting results in [8-14C]adenosine metabolic flux between in vitro and in vivo systems?
Differences arise from tissue-specific transport limitations (e.g., blood-brain barrier) or extracellular degradation (e.g., plasma adenosine deaminase). Use isolated perfused organs or genetic knockouts (e.g., ADA-deficient models) to isolate intracellular metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
